molecular formula C10H10O2 B015284 (1S,2S)-1,2-dihydronaphthalene-1,2-diol CAS No. 771-16-4

(1S,2S)-1,2-dihydronaphthalene-1,2-diol

Cat. No. B015284
CAS RN: 771-16-4
M. Wt: 162.18 g/mol
InChI Key: QPUHWUSUBHNZCG-UWVGGRQHSA-N
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Description

(1S,2S)-1,2-Dihydronaphthalene-1,2-diol is an important molecule in medicinal and synthetic chemistry, featuring in various applications due to its unique chemical structure and properties.

Synthesis Analysis

  • Enantioselective Synthesis : Perveen et al. (2017) reported an enantioselective synthesis of 1,2-dihydronaphthalenes, including (1S,2S)-1,2-dihydronaphthalene-1,2-diol, using benzodiketones and enals under oxidative conditions, achieving yields up to 99% (Perveen et al., 2017).
  • One-Pot Synthesis : Umeda et al. (2022) described a one-pot synthesis method using 2-(alkynyl)benzaldehydes and alcohols in the presence of a copper catalyst (Umeda et al., 2022).

Molecular Structure Analysis

  • Crystal Structure : The crystal structures of 1-oxo-1,2-dihydronaphthalene derivatives provide insights into the conformation of the 1,2-dihydronaphthalene ring systems, which are key in understanding the properties of (1S,2S)-1,2-dihydronaphthalene-1,2-diol (Acta Crystallographica Section E, 2017).

Chemical Reactions and Properties

  • Reactivity Studies : The reactivity of 1,2-dihydronaphthalene, such as its photochemical rearrangement, provides insights into its chemical behavior and potential chemical reactions (Cookson et al., 1969).

Physical Properties Analysis

  • Conformation Studies : The molecular geometries and conformations of dihydronaphthalenes have been evaluated, indicating nonplanar optimum geometries for alkyl-substituted hydrocarbons, which is crucial for understanding the physical properties of (1S,2S)-1,2-dihydronaphthalene-1,2-diol (Raber et al., 1982).

Chemical Properties Analysis

  • Electrophilic Addition : The study of electrophilic olefins' addition to the vinylcyclopropane systems in dihydronaphthalenes reveals significant aspects of the chemical properties of (1S,2S)-1,2-dihydronaphthalene-1,2-diol (Sarel et al., 1982).
  • Proton Resonance Spectroscopy : Proton resonance spectroscopy studies of 1,2-dihydronaphthalene and its derivatives offer valuable information about the preferential existence of substituents and their impact on the molecule’s chemical properties (Cook et al., 1969).

Scientific Research Applications

  • Synthetic and Medicinal Chemistry : 1,2-Dihydronaphthalenes are vital in synthetic and medicinal chemistry. They can be transformed into useful compounds like alcohols, amides, and epoxides, making them significant for various chemical syntheses (Perveen et al., 2017).

  • Microbial Metabolism : The metabolism of 1,2-dihydronaphthalene by Pseudomonas putida yields important products such as benzylic monols and vicinal cis diols, which are useful in scientific research (Boyd et al., 1989).

  • Enantiopure Compounds Synthesis : Enantiopure vic-amino alcohols and vic-diamines have been synthesized from (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene, highlighting its role in producing optically active compounds (Orsini, Sello & Bestetti, 2001).

  • GC-MS Analysis in Environmental Science : Trans-1,2-dihydro-1,2-diols, derivatives of 1,2-dihydronaphthalene, are used as standards in GC-MS analysis for determining PAH exposure levels in fish bile, an important aspect in environmental science and pollution studies (Vaaland, Pampanin & Sydnes, 2020).

  • Thermodynamic Studies : Studies on the thermodynamic properties of 1,2-dihydronaphthalene, such as its significant decomposition at temperatures above 480 K, provide valuable insights into its stability and behavior under different conditions (Chirico & Steele, 2008).

  • Dioxygenase-Catalyzed Oxidations : Dioxygenase-catalyzed oxidation of dihydronaphthalenes yields products like arene hydrate and cis-dihydro naphthalenediols, illustrating the compound's role in biochemical transformations (Boyd et al., 1996).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling and storing it.


Future Directions

This involves discussing potential applications of the compound and directions for future research.


properties

IUPAC Name

(1S,2S)-1,2-dihydronaphthalene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUHWUSUBHNZCG-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2[C@@H]([C@H](C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926599
Record name 1,2-Dihydronaphthalene-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-1,2-dihydronaphthalene-1,2-diol

CAS RN

771-16-4, 13011-97-7
Record name rel-(1R,2R)-1,2-Dihydro-1,2-naphthalenediol
Source CAS Common Chemistry
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Record name trans-1,2-Dihydro-1,2-naphthalenediol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Naphthalenediol, 1,2-dihydro-, (1S-trans)-
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Record name 1,2-Dihydronaphthalene-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-trans-1,2-Dihydro-1,2-naphthalenediol
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Record name TRANS-1,2-DIHYDRO-1,2-NAPHTHALENEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Fayazmanesh - 2008 - escholarship.org
Nima Fayazmanesh Understanding how proteins bind substrate is a basic question in biology that has implications for protein function prediction, protein engineering and drug design. …
Number of citations: 0 escholarship.org

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